(R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorocinnamic acid.
Amination: The 3-(3-fluorophenyl)propanoic acid is then subjected to amination reactions to introduce the amino group at the alpha position.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and automated systems for resolution and purification.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)propanoic acid
- 3-amino-3-phenylpropanoic acid
- 3-amino-3-(4-fluorophenyl)propanoic acid
Uniqueness
®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its chemical stability and biological activity. The chiral nature of the compound also contributes to its specificity in biological interactions.
Properties
Molecular Formula |
C9H11ClFNO2 |
---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
OLDBXSVVQBASPG-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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